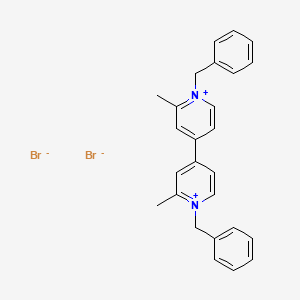
1,1'-Dibenzyl-2,2'-dimethyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core structure is characterized by two pyridine rings connected by a single bond, and in this compound, the pyridine rings are further substituted with benzyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with benzyl bromide and methyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also undergo reduction reactions, often resulting in the formation of radical cations.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce radical cations or fully reduced bipyridinium derivatives.
Scientific Research Applications
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a building block for the synthesis of more complex molecules.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Industry: The compound is used in the development of electrochromic devices, sensors, and other electronic applications.
Mechanism of Action
The mechanism of action of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a valuable component in redox-active systems. The molecular targets and pathways involved include electron transfer chains and redox-sensitive enzymes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl viologen): Known for its use as a herbicide and its redox properties.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar structure but different substituents, leading to variations in electrochemical behavior.
4,4’-Bipyridine: The parent compound, which lacks the benzyl and methyl substitutions.
Uniqueness
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific substitution pattern, which imparts distinct electrochemical properties and makes it suitable for specialized applications in redox chemistry and electronic devices.
Properties
CAS No. |
105924-31-0 |
|---|---|
Molecular Formula |
C26H26Br2N2 |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
1-benzyl-4-(1-benzyl-2-methylpyridin-1-ium-4-yl)-2-methylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C26H26N2.2BrH/c1-21-17-25(13-15-27(21)19-23-9-5-3-6-10-23)26-14-16-28(22(2)18-26)20-24-11-7-4-8-12-24;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
WBFHVZNSXZHKPU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)CC3=CC=CC=C3)C)CC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















